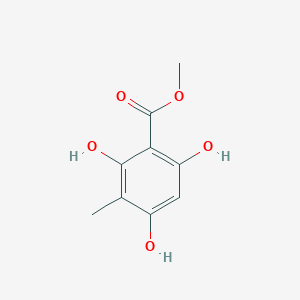

Methyl 2,4,6-trihydroxy-3-methylbenzoate

Description

Structure

2D Structure

Properties

CAS No. |

39828-33-6 |

|---|---|

Molecular Formula |

C9H10O5 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

methyl 2,4,6-trihydroxy-3-methylbenzoate |

InChI |

InChI=1S/C9H10O5/c1-4-5(10)3-6(11)7(8(4)12)9(13)14-2/h3,10-12H,1-2H3 |

InChI Key |

NWSPBMGYCRGLLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C(=O)OC)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 2,4,6 Trihydroxy 3 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the Methyl 2,4,6-trihydroxy-3-methylbenzoate molecule can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will feature a single peak for the lone aromatic proton, while the aliphatic region will show signals for the methyl group on the aromatic ring and the methyl group of the ester functionality. The hydroxyl protons will likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-5 | 6.0 - 6.5 | Singlet | 1H |

| OCH₃ (Ester) | 3.8 - 4.0 | Singlet | 3H |

| Ar-CH₃ | 1.9 - 2.2 | Singlet | 3H |

| OH | Variable | Broad Singlet | 3H |

Note: The expected chemical shifts are based on the analysis of structurally similar compounds and predictive models. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated, corresponding to the carbonyl carbon of the ester, the six carbons of the aromatic ring, and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached hydroxyl and methyl substituents.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 168 - 172 |

| C-2, C-4, C-6 (Aromatic, attached to OH) | 150 - 165 |

| C-1 (Aromatic, attached to C=O) | 100 - 110 |

| C-3 (Aromatic, attached to CH₃) | 105 - 115 |

| C-5 (Aromatic, CH) | 95 - 105 |

| OCH₃ (Ester) | 50 - 55 |

| Ar-CH₃ | 8 - 12 |

Note: The expected chemical shifts are based on the analysis of structurally similar compounds and predictive models. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between coupled protons. In this molecule, long-range couplings between the aromatic proton (H-5) and the aromatic methyl protons might be observable.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon (C-5), the ester methyl protons to the ester methyl carbon, and the aromatic methyl protons to the aromatic methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the ester methyl protons to the carbonyl carbon, and the aromatic proton (H-5) to neighboring aromatic carbons (C-1, C-3, C-4, C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. It would be expected to show correlations between the aromatic proton (H-5) and the protons of the adjacent methyl group (on C-3) and hydroxyl group (on C-4 and C-6).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the high-wavenumber region is indicative of the O-H stretching of the hydroxyl groups. The C=O stretching of the ester group will give rise to a strong, sharp absorption. The aromatic C=C stretching and C-H bending vibrations will also be present.

Characteristic FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1680 - 1720 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (ester) | 1100 - 1300 | Strong |

| C-H Bend (aromatic) | 800 - 900 | Medium |

Note: The expected wavenumbers are based on typical ranges for the respective functional groups.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds, as these are highly polarizable. The C=O stretch of the ester would also be visible. Due to the lack of a significant change in polarizability, the O-H stretching vibrations are typically weak in Raman spectra.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 980 - 1020 | Strong |

| C=C Stretch (aromatic) | 1580 - 1620 | Strong |

| C=O Stretch (ester) | 1680 - 1720 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This data is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule. By measuring the mass of an ion with very high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₉H₁₀O₅. The theoretical exact mass can be calculated using the most abundant isotopes of each element:

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Oxygen | ¹⁶O | 15.994915 | 5 | 79.974575 |

| Total | 198.052825 |

An experimentally determined high-resolution mass spectrum would be expected to show a molecular ion peak very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.

For this compound, the molecular ion peak [M]⁺• would be expected at m/z 198. Key fragmentation pathways would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. This would result in a fragment at m/z 167. [M]⁺• → [M - •OCH₃]⁺

Loss of methanol (B129727) (CH₃OH): Through a rearrangement process involving a proximate hydroxyl group (an "ortho effect"), the molecule can eliminate a neutral methanol molecule. This would produce a fragment at m/z 166. nih.gov [M]⁺• → [M - CH₃OH]⁺•

Decarbonylation: The subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway for aromatic carbonyl compounds. For instance, the fragment at m/z 167 could lose CO to give a fragment at m/z 139. [M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the aromatic ring would result in a fragment at m/z 183. [M]⁺• → [M - •CH₃]⁺

A hypothetical fragmentation table for this compound based on these principles is presented below:

| m/z | Proposed Fragment | Description |

| 198 | [C₉H₁₀O₅]⁺• | Molecular Ion |

| 183 | [C₈H₇O₅]⁺ | Loss of •CH₃ |

| 167 | [C₈H₇O₄]⁺ | Loss of •OCH₃ |

| 166 | [C₈H₆O₄]⁺• | Loss of CH₃OH |

| 139 | [C₇H₇O₃]⁺ | Loss of •OCH₃ and CO |

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the ion source.

Positive Ion Mode: In positive ion mode, this compound would be expected to form a protonated molecule at m/z 199.0601 ([C₉H₁₀O₅ + H]⁺). Adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 221.0420) or potassium ([M+K]⁺ at m/z 237.0159), may also be observed. Tandem mass spectrometry (MS/MS) of the protonated molecule would likely involve the neutral loss of methanol (CH₃OH) or water (H₂O).

Negative Ion Mode: Due to the presence of acidic phenolic hydroxyl groups, this compound is expected to ionize efficiently in negative ion mode, forming a deprotonated molecule at m/z 197.0455 ([C₉H₁₀O₅ - H]⁻). nebiolab.com This is often the preferred mode for the analysis of phenolic compounds as it can provide higher sensitivity. chemrxiv.org MS/MS fragmentation of the deprotonated molecule would likely involve the loss of carbon dioxide (CO₂) after rearrangement or the loss of a methyl radical.

| Ion Mode | Adduct | Calculated m/z |

| Positive | [M+H]⁺ | 199.0601 |

| Positive | [M+Na]⁺ | 221.0420 |

| Positive | [M+K]⁺ | 237.0159 |

| Negative | [M-H]⁻ | 197.0455 |

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography is an essential tool for the separation of compounds from a mixture, which is crucial for their isolation, purification, and the assessment of their purity.

High-performance liquid chromatography is the method of choice for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters.

Column Selection: A reversed-phase C18 column is typically the first choice for the separation of phenolic compounds. The hydrophobicity of the C18 stationary phase provides good retention for aromatic compounds. Columns with a particle size of 5 µm or smaller are commonly used to achieve high resolution.

Mobile Phase: A gradient elution is often necessary for the analysis of samples containing compounds with a range of polarities. A typical mobile phase would consist of an aqueous component (A) and an organic modifier (B), such as acetonitrile (B52724) or methanol. The aqueous phase is usually acidified with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of the phenolic hydroxyl groups and the carboxyl group of any related acidic impurities, leading to sharper peaks and better retention.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of phenolic compounds, as they possess chromophores that absorb UV light. The detection wavelength would be set at the absorbance maximum of the analyte to ensure high sensitivity. For this compound, a wavelength in the range of 254-280 nm would likely be suitable.

A hypothetical optimized HPLC method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | DAD at 270 nm |

| Column Temperature | 30 °C |

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, due to the presence of multiple polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers.

Derivatization: Silylation is the most common derivatization technique for compounds containing hydroxyl groups. nih.gov A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized this compound would have a significantly higher molecular weight due to the addition of three TMS groups.

GC-MS Analysis: The analysis of the silylated derivative is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is commonly used for the separation. The mass spectrometer allows for the identification of the derivatized compound based on its characteristic retention time and mass spectrum.

A typical GC-MS method for the analysis of the TMS derivative of this compound would involve the following parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Range | m/z 50-500 |

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the unambiguous identification and structural elucidation of chemical compounds within complex mixtures. nih.gov The online integration of chromatographic techniques like Liquid Chromatography (LC) and Gas Chromatography (GC) with spectrometric methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive data, combining physical separation with detailed structural insights. For a compound such as this compound, these techniques are crucial for confirming its identity, purity, and molecular structure.

While specific, detailed research findings from the application of these techniques to this compound are not extensively documented in publicly available literature, the principles of these methods allow for a robust prediction of the data that would be obtained.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that separates compounds based on their affinity for a stationary phase and a liquid mobile phase, followed by detection and structural analysis by mass spectrometry. For this compound, a reverse-phase C18 column would typically be employed for separation.

The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent molecule and its fragments. With a molecular formula of C₉H₁₀O₅, the compound has a monoisotopic mass of approximately 198.0528 Da. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 199.0601 and potentially adducts with sodium [M+Na]⁺ at m/z 221.0420. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 197.0455 would be prominent.

Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion, yielding structurally significant daughter ions. The fragmentation pattern would be key to confirming the arrangement of functional groups.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Ion | Description |

| Molecular Formula | C₉H₁₀O₅ | ||

| Monoisotopic Mass | 198.0528 Da | ||

| Positive Ion Mode | |||

| Parent Ion [M+H]⁺ | 199.0601 m/z | C₉H₁₁O₅⁺ | Protonated molecule |

| Sodium Adduct [M+Na]⁺ | 221.0420 m/z | C₉H₁₀O₅Na⁺ | Molecule with sodium ion |

| Negative Ion Mode | |||

| Parent Ion [M-H]⁻ | 197.0455 m/z | C₉H₉O₅⁻ | Deprotonated molecule |

| Predicted MS/MS Fragments of [M-H]⁻ | |||

| Fragment 1 | 182.0217 m/z | C₈H₇O₅⁻ | Loss of methyl group (•CH₃) |

| Fragment 2 | 153.0193 m/z | C₈H₅O₄⁻ | Loss of carboxyl group (•CO₂) from m/z 197 |

| Fragment 3 | 165.0193 m/z | C₈H₅O₄⁻ | Loss of methanol (CH₃OH) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis separates volatile and thermally stable compounds in a gaseous mobile phase. nih.gov Due to the presence of multiple polar hydroxyl groups, this compound is non-volatile and would require derivatization prior to GC analysis. A common procedure is silylation, where active hydrogens on the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability.

Following separation on a capillary column, the derivatized compound would enter the mass spectrometer, typically employing Electron Ionization (EI). EI is a hard ionization technique that results in extensive fragmentation, creating a characteristic fingerprint-like mass spectrum that is highly useful for structural confirmation. The spectrum would show a molecular ion peak corresponding to the tris-TMS derivative, along with numerous fragment ions resulting from predictable bond cleavages.

Table 2: Predicted GC-MS Data for Tris-TMS Derivatized this compound

| Parameter | Predicted Value | Description |

| Derivative Formula | C₁₈H₃₄O₅Si₃ | |

| Derivative Molecular Weight | 414.17 Da | |

| Molecular Ion (M•⁺) | 414 m/z | Molecular ion of the tris-TMS derivative |

| Base Peak | 399 m/z | Loss of a methyl group ([M-CH₃]⁺), a characteristic fragmentation for TMS derivatives |

| Key Fragment | 73 m/z | Trimethylsilyl ion ([Si(CH₃)₃]⁺) |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed structural information of compounds in a mixture post-separation. nih.gov This technique is particularly valuable as it provides unambiguous structural data without the need for ionization or fragmentation. After separation via HPLC, the peak corresponding to this compound could be analyzed in either on-flow or stopped-flow mode.

The ¹H NMR spectrum would provide definitive information. Key predicted signals would include a singlet for the aromatic proton, singlets for the three hydroxyl protons (which may be broad or exchangeable depending on the solvent), a singlet for the ester methyl group, and a singlet for the aromatic methyl group. The integration of these signals would correspond to the number of protons in each environment (1:3:3:3). The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| ¹H NMR | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| Aromatic H | ~6.0-6.5 | Singlet | H-5 |

| Ester CH₃ | ~3.8-4.0 | Singlet | -COOCH₃ |

| Aromatic CH₃ | ~2.0-2.3 | Singlet | Ar-CH₃ |

| Hydroxyl OH | Variable | Singlet (broad) | 3 x -OH |

| ¹³C NMR | Predicted Chemical Shift (δ) | Assignment | |

| Carbonyl C | ~170 | C=O | |

| Aromatic C-OH | ~150-160 | C-2, C-4, C-6 | |

| Aromatic C-H / C-CH₃ | ~100-115 | C-1, C-3, C-5 | |

| Ester CH₃ | ~52 | -COOCH₃ | |

| Aromatic CH₃ | ~10-15 | Ar-CH₃ |

Synthetic Methodologies and Chemical Transformations of Methyl 2,4,6 Trihydroxy 3 Methylbenzoate and Its Precursors

Synthesis Pathways to 2,4,6-Trihydroxy-3-methylbenzoic Acid

The creation of the 2,4,6-Trihydroxy-3-methylbenzoic Acid scaffold is the foundational step. This typically involves introducing a carboxyl group onto the aromatic ring of a substituted phloroglucinol (B13840) derivative.

Carboxylation Reactions of 2,4,6-Trihydroxytoluene (Methylphloroglucinol)

The direct carboxylation of 2,4,6-Trihydroxytoluene (also known as methylphloroglucinol) is a primary route to obtaining 2,4,6-Trihydroxy-3-methylbenzoic Acid. The three hydroxyl groups on the aromatic ring are strongly activating, facilitating electrophilic aromatic substitution reactions such as carboxylation.

While specific literature on the carboxylation of 2,4,6-trihydroxytoluene is sparse, analogous reactions with similar phenolic compounds provide insight into viable methods. One such method is enzymatic carboxylation, which has been successfully demonstrated for the conversion of resorcinol (B1680541) to 2,6-dihydroxybenzoic acid using gaseous CO2. mdpi.comresearchgate.net This biocatalytic approach can offer high selectivity under mild conditions, potentially avoiding harsh reagents that could lead to side reactions with the sensitive polyhydroxyaromatic ring. Another approach involves direct carboxylation using carbon dioxide in the presence of a suitable catalyst, a method patented for the synthesis of 2,4,6-trimethylbenzoic acid from mesitylene (B46885). google.com This suggests that direct CO2 fixation onto the activated ring of methylphloroglucinol is a feasible synthetic strategy.

| Precursor | Carboxylation Method | Reagents/Catalyst | Key Conditions | Product | Reference |

| Resorcinol | Enzymatic Carboxylation | 2,6-DHBD enzyme, CO2, Triethanolamine (aq) | 30 °C, In situ product removal | 2,6-Dihydroxybenzoic acid | mdpi.comresearchgate.net |

| Mesitylene | Direct Catalytic Carboxylation | Catalyst, CO2 | 10-25 °C, 0.18-0.4 MPa pressure | 2,4,6-Trimethylbenzoic acid | google.com |

Alternative Synthetic Routes to Substituted Trihydroxybenzoic Acids

Beyond direct carboxylation, multi-step synthetic sequences can provide access to substituted trihydroxybenzoic acids. These routes may offer advantages in terms of starting material availability or regiochemical control. For instance, a common strategy for preparing substituted benzoic acids involves the oxidation of an alkyl side chain on the benzene (B151609) ring. youtube.com A synthetic pathway could be envisioned where a precursor with the desired substitution pattern, including a methyl group that can be oxidized to a carboxylic acid, is first assembled.

Another established route for analogous compounds, such as 2,4,6-trimethylbenzoic acid, involves a Friedel-Crafts acylation followed by a haloform reaction and hydrolysis. google.com In this type of sequence, mesitylene undergoes an acylation reaction, and the resulting ketone is then converted to the carboxylic acid. google.com Adapting such a route would require a starting material with the appropriate hydroxyl and methyl substitution pattern, potentially with the hydroxyl groups protected during the acylation and haloform reaction steps to prevent unwanted side reactions.

Esterification Strategies for Methyl 2,4,6-trihydroxy-3-methylbenzoate

Once 2,4,6-trihydroxy-3-methylbenzoic acid is obtained, the final step is its conversion to the corresponding methyl ester. Several esterification methods are available, each with distinct advantages regarding reaction conditions, yield, and scalability.

Fischer Esterification and Related Acid-Catalyzed Methods

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. pbworks.com The reaction involves heating the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.comorganic-chemistry.org This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. youtube.com A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. uomustansiriyah.edu.iq

However, a significant challenge in the esterification of 2,4,6-trihydroxy-3-methylbenzoic acid is potential steric hindrance. The presence of substituents at both positions ortho to the carboxylic acid group can significantly slow down or prevent the reaction under standard Fischer conditions, a phenomenon observed in the difficult esterification of 2,4,6-trimethylbenzoic acid. doubtnut.comrsc.org For such sterically hindered acids, Newman's method, which utilizes concentrated sulfuric acid to generate a highly reactive acylium ion intermediate, can be an effective alternative. rsc.org

| Method | Catalyst | Key Features | Applicability | Reference |

| Standard Fischer Esterification | H₂SO₄, p-TsOH, HCl | Equilibrium reaction; requires excess alcohol or water removal. | General for unhindered carboxylic acids. | masterorganicchemistry.comorganic-chemistry.org |

| Solid Acid Catalysis | Modified Montmorillonite K10, Zr/Ti oxides | Heterogeneous catalyst, easier separation, often milder conditions. | Environmentally friendlier alternative to mineral acids. | ijstr.orgresearchgate.net |

| Microwave-Assisted | H₂SO₄ | Significantly reduced reaction times and enhanced yields. | Rapid optimization and synthesis. | academicpublishers.orgusm.my |

| Newman's Method | Concentrated H₂SO₄ | Forms an acylium ion intermediate to overcome steric hindrance. | Specifically for sterically hindered acids. | rsc.org |

Transesterification Approaches

Transesterification is an alternative pathway to esters that involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. To synthesize this compound via this route, one would first need to prepare another ester of 2,4,6-trihydroxy-3-methylbenzoic acid (e.g., an ethyl or benzyl (B1604629) ester). This pre-formed ester would then be reacted with a large excess of methanol (B129727) to drive the equilibrium towards the formation of the desired methyl ester. Studies have demonstrated the successful transesterification of crude methyl benzoate (B1203000) to other esters like benzyl and butyl benzoate using a titanate catalyst, confirming the viability of this approach for benzoate derivatives. researchgate.net While indirect, this method can be useful if a different ester is more easily synthesized or purified initially.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the esterification reaction is crucial for maximizing product yield and purity while minimizing reaction time and environmental impact. Several key parameters can be adjusted. academicpublishers.org

Catalyst Selection : While traditional mineral acids like H₂SO₄ are effective, they can cause corrosion and generate acidic waste. researchgate.net Modern approaches often utilize solid acid catalysts, such as modified clays (B1170129) or metal oxides, which are easily recoverable, reusable, and less corrosive. ijstr.orgresearchgate.net Hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts for direct ester condensation. organic-chemistry.org

Reaction Temperature and Time : Reaction kinetics are highly dependent on temperature. Conventional methods often require several hours of refluxing. uomustansiriyah.edu.iq The use of sealed-vessel microwave conditions can dramatically shorten reaction times from hours to minutes and often leads to improved yields by allowing for rapid, uniform heating to temperatures above the solvent's boiling point. academicpublishers.orgusm.myresearchgate.net

Equilibrium Control : As Fischer esterification is reversible, driving the reaction to completion is paramount. The most common strategy is to use the alcohol reactant (methanol) as the solvent, ensuring a large molar excess that shifts the equilibrium forward according to Le Chatelier's principle. masterorganicchemistry.com Alternatively, the removal of water as it is formed, using methods like a Dean-Stark apparatus or the addition of molecular sieves, is also a highly effective technique for maximizing ester formation. organic-chemistry.org

By systematically varying these parameters—catalyst, temperature, time, and reactant ratios—the synthesis can be fine-tuned for optimal performance, achieving high yield and selectivity for this compound. academicpublishers.orgresearchgate.net

Chemical Modifications and Derivatization Reactions

The polyhydroxylated nature of this compound, combined with its ester functionality, offers a versatile platform for a variety of chemical modifications. These reactions allow for the selective transformation of the molecule to generate a diverse array of derivatives and more complex chemical scaffolds. Key transformations include the selective modification of the hydroxyl groups, hydrolysis of the ester, and subsequent conversions into heterocyclic systems like aurones and benzofuranones.

The selective functionalization of one hydroxyl group over others in a polyhydroxylated aromatic compound is a significant challenge in synthetic chemistry. In this compound, the three phenolic hydroxyl groups at the C2, C4, and C6 positions exhibit different chemical environments, which can be exploited to achieve regioselectivity.

The reactivity of the hydroxyl groups is influenced by both steric and electronic factors. The hydroxyls at the C2 and C6 positions are ortho to the methyl ester group. This proximity allows for the formation of strong intramolecular hydrogen bonds between the hydroxyl protons and the carbonyl oxygen of the ester. This hydrogen bonding significantly reduces the nucleophilicity of the C2 and C6 hydroxyl groups, making them less available for alkylation or acylation reactions. researchgate.net

In contrast, the C4-hydroxyl group is not involved in such intramolecular hydrogen bonding. Consequently, it is the most nucleophilic of the three and is the preferred site for electrophilic attack. This preferential reaction at the para-position is a common strategy in the selective functionalization of similar 2,4-dihydroxy aromatic systems. nih.gov

Therefore, under controlled conditions, typically using a mild base and an alkylating or acylating agent, the reaction is expected to proceed with high regioselectivity at the C4 position.

Table 1: Factors Influencing Regioselective Functionalization of Hydroxyl Groups

| Hydroxyl Position | Key Influencing Factors | Expected Reactivity |

| C2-OH | Ortho to methyl ester; intramolecular hydrogen bonding | Low |

| C6-OH | Ortho to methyl ester; intramolecular hydrogen bonding | Low |

| C4-OH | Para to methyl ester; no intramolecular hydrogen bonding; activated by other OH groups | High |

This interactive table summarizes the factors governing the regioselectivity of hydroxyl group modification.

The conversion of the methyl ester in this compound to the corresponding carboxylic acid, 2,4,6-trihydroxy-3-methylbenzoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. nist.gov

However, the ester is sterically hindered by the two ortho-hydroxyl groups (at C2 and C6). This steric hindrance can make the hydrolysis reaction significantly slower than for unhindered esters like methyl benzoate. For analogous sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, hydrolysis under standard conditions is difficult. ijpab.com Effective hydrolysis of these hindered systems often requires more forcing conditions, such as high temperatures. ijpab.com

Reaction Conditions for Ester Hydrolysis:

Basic Hydrolysis (Saponification): This is the more common method. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol or ethanol (B145695) to improve solubility. unipi.it The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup step to give the final carboxylic acid.

Acidic Hydrolysis: The ester can also be hydrolyzed by heating with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. nist.gov This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

A typical laboratory procedure for a related sterically hindered ester involves refluxing with NaOH in a water/methanol mixture for several hours, followed by acidification to precipitate the carboxylic acid product. unipi.it

Table 2: Comparison of Hydrolysis Methods

| Method | Reagents | Conditions | Mechanism |

| Basic (Saponification) | NaOH or KOH in H₂O/Methanol | Heating under reflux | Irreversible nucleophilic acyl substitution |

| Acidic | H₂SO₄ or HCl in H₂O | Heating | Reversible, equilibrium-driven process |

This interactive table compares the common methods for the hydrolysis of the methyl ester moiety.

This compound serves as a precursor for the synthesis of more complex heterocyclic structures, notably aurones and benzofuranones. The synthetic pathway to these scaffolds typically involves a multi-step sequence starting with the modification of the parent molecule.

A key intermediate in this process is 2,4,6-trihydroxytoluene (also known as 2-methylphloroglucinol). This intermediate can be obtained from this compound via a two-step process:

Hydrolysis: The methyl ester is first hydrolyzed to 2,4,6-trihydroxy-3-methylbenzoic acid, as described in the previous section.

Decarboxylation: The resulting benzoic acid derivative is then decarboxylated to remove the carboxyl group and yield 2,4,6-trihydroxytoluene. The presence of multiple electron-donating hydroxyl groups ortho and para to the carboxylic acid facilitates this decarboxylation, which can often be achieved by heating. nist.govrsc.org

Once 2,4,6-trihydroxytoluene is formed, it can be converted into key building blocks for aurone (B1235358) synthesis. For example, a regioselective reaction with chloroacetonitrile (B46850) yields 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one. This benzofuranone is a crucial intermediate which can then undergo a condensation reaction with various substituted benzaldehydes to produce a wide range of (Z)-2-arylidene-4,6-dihydroxy-7-methylaurones. researchgate.net

Table 3: Synthetic Pathway to Aurones

| Step | Starting Material | Transformation | Product |

| 1 | This compound | Hydrolysis | 2,4,6-Trihydroxy-3-methylbenzoic acid |

| 2 | 2,4,6-Trihydroxy-3-methylbenzoic acid | Decarboxylation | 2,4,6-Trihydroxytoluene |

| 3 | 2,4,6-Trihydroxytoluene | Heterocyclization with Chloroacetonitrile | 4,6-Dihydroxy-7-methylbenzofuran-3(2H)-one |

| 4 | 4,6-Dihydroxy-7-methylbenzofuran-3(2H)-one | Aldol Condensation with Ar-CHO | (Z)-2-Arylidene-4,6-dihydroxy-7-methylaurone |

This interactive table outlines the multi-step conversion of this compound into aurone analogues.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Isolation from Biological Sources

The quest to identify and isolate Methyl 2,4,6-trihydroxy-3-methylbenzoate has led researchers to explore a variety of natural organisms. While the compound itself is not always directly reported, the presence of structurally similar molecules, such as orsellinates and atraric acid, in these sources provides compelling evidence for its potential existence and biosynthetic origins.

Presence in Lichen Species (e.g., Related Orsellinates, Atraric Acid)

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. Among these are a variety of orsellinic acid derivatives. cdnsciencepub.com For instance, studies on the lichen Pseudocyphellaria crocata have led to the isolation of several methylated derivatives of orsellinic acid, including methyl orsellinate. cdnsciencepub.com This indicates that the enzymatic machinery for both the core orsellinic acid structure and subsequent methylation is present in lichens.

Atraric acid, chemically known as methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is another closely related compound found in lichens such as Evernia prunastri (Oakmoss). wikipedia.org The structural similarity between atraric acid and this compound suggests a shared biosynthetic heritage, likely involving a common polyketide precursor.

Table 1: Related Orsellinate Derivatives Found in Lichen Species

| Compound Name | Chemical Formula | Found in Lichen Species (Example) |

|---|---|---|

| Methyl Orsellinate | C9H10O4 | Pseudocyphellaria crocata cdnsciencepub.com |

| Atraric Acid | C10H12O4 | Evernia prunastri wikipedia.org |

| Lecanoric Acid | C16H14O7 | Parmelia reticulata goettingen-research-online.de |

| Methyl Evernate | C17H16O7 | Pseudocyphellaria crocata cdnsciencepub.com |

Occurrence in Fungi (e.g., Umbelopsis vinacea, Xylaria spp. metabolites)

The fungal kingdom is a rich reservoir of polyketide compounds. While direct isolation of this compound from Umbelopsis vinacea has not been explicitly documented in readily available literature, this genus is known for producing a variety of secondary metabolites. researchgate.net

The genus Xylaria is recognized for its chemical diversity, producing a wide array of bioactive compounds, including various benzene (B151609) derivatives and other aromatic compounds. nih.govmdpi.com While a comprehensive screening of all Xylaria species for the target compound is lacking, the known metabolic capabilities of this genus make it a plausible source.

Isolation from Plant Sources (e.g., Garcinia dulcis, Piper aduncum)

The plant kingdom, particularly certain genera, is known to produce phloroglucinol (B13840) derivatives. The genus Garcinia is a notable example, with various species being rich in xanthones, flavonoids, and other phenolic compounds. nih.govresearchgate.net A review of the phytoconstituents of Garcinia dulcis reveals a plethora of complex molecules, although this compound is not specifically listed. researchgate.netbiointerfaceresearch.com However, the fundamental building blocks and biosynthetic capabilities for producing such compounds are evidently present within this genus.

Similarly, plants of the Piper genus, such as Piper aduncum, are known to produce a variety of secondary metabolites, including benzoic acid derivatives. horizonepublishing.comresearchgate.netukm.my While dillapiole (B1196416) is a major constituent, the presence of other aromatic compounds suggests that the necessary precursors for the synthesis of this compound could be available. scielo.br

Investigation of Biosynthetic Mechanisms

The formation of this compound in biological systems is believed to follow established biosynthetic principles, primarily involving the polyketide pathway and subsequent enzymatic modifications.

Polyketide Biosynthesis Hypothesis for Phloroglucinol Derivatives

The core structure of this compound is a phloroglucinol derivative, which is widely accepted to be synthesized via the polyketide pathway. researchgate.netnih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a multi-enzyme complex known as polyketide synthase (PKS). nih.gov

The biosynthesis is hypothesized to begin with the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. researchgate.net This is followed by a series of cyclization reactions, ultimately leading to the formation of the characteristic phloroglucinol ring. nih.govresearchgate.net The specific type of PKS enzyme involved dictates the initial structure of the polyketide chain and its subsequent folding and cyclization. nih.gov

Enzymatic Pathways Involved in Methylation and Hydroxylation Patterns

Following the formation of the core phloroglucinol structure, a series of enzymatic modifications are necessary to yield this compound. These modifications include hydroxylation and methylation.

Hydroxylation reactions, which introduce hydroxyl (-OH) groups onto the aromatic ring, are often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. nih.govacs.org These enzymes play a crucial role in increasing the diversity of polyketide-derived natural products.

Methylation, the addition of a methyl (-CH3) group, is typically carried out by methyltransferase enzymes. nih.govnih.govacs.org These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM), to transfer a methyl group to a specific position on the substrate molecule. nih.govacs.org The regioselectivity of these methyltransferases is key to determining the final structure of the methylated compound. The esterification of the carboxylic acid group to form the methyl ester is also an enzyme-catalyzed reaction.

Table 2: Key Enzymes in the Biosynthesis of Phloroglucinol Derivatives

| Enzyme Class | Function | Example of Role |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form a polyketide chain. nih.gov | Formation of the phloroglucinol core structure. nih.gov |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation reactions. nih.gov | Introduction of hydroxyl groups onto the aromatic ring. |

| Methyltransferases | Catalyze the transfer of a methyl group from a donor (e.g., SAM). nih.gov | Addition of the methyl group to the aromatic ring and formation of the methyl ester. |

Precursor Feeding Studies and Isotopic Labeling Experiments

The biosynthesis of aromatic polyketides in fungi, such as this compound, has been extensively investigated using precursor feeding and isotopic labeling experiments. These techniques are fundamental in elucidating the origins of the carbon skeleton and peripheral modifications, such as methylation. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the biosynthetic pathway can be inferred from studies on closely related fungal polyketides.

Fungal aromatic polyketides are typically synthesized by Type I iterative polyketide synthases (PKSs). The biosynthesis of the core structure of this compound is proposed to proceed via the polyketide pathway, where acetyl-CoA serves as the starter unit and malonyl-CoA as the extender unit. The additional methyl group on the aromatic ring and the ester methyl group are likely derived from S-adenosyl methionine (SAM).

Hypothetical Isotopic Labeling Study

Based on the established principles of fungal polyketide biosynthesis, a hypothetical isotopic labeling study for this compound would involve feeding a culture of the producing organism with isotopically labeled precursors. The incorporation and position of these labels in the final molecule would then be determined, typically by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Commonly used labeled precursors in such studies include:

[1-¹³C]-acetate

[2-¹³C]-acetate

[¹³C₂]-acetate

[methyl-¹³C]-L-methionine

Feeding experiments with these precursors would be expected to yield a specific labeling pattern in this compound, confirming its polyketide origin and the source of its methyl groups.

Expected Outcomes of Precursor Feeding Studies

The following table outlines the anticipated results from feeding experiments with ¹³C-labeled precursors for the biosynthesis of this compound. The labeling pattern is predicted based on the known mechanisms of polyketide synthases and methyltransferases.

| Labeled Precursor | Expected Labeled Positions in this compound | Information Gained |

|---|---|---|

| [1-¹³C]-acetate | Carbons 1, 3, 5, and the carbonyl carbon of the ester group | Identifies the carbons originating from the carboxyl group of acetate. |

| [2-¹³C]-acetate | Carbons 2, 4, 6, and the methyl carbon of the acetyl starter unit (which becomes part of the aromatic ring) | Identifies the carbons originating from the methyl group of acetate. |

| [methyl-¹³C]-L-methionine | The C-3 methyl group on the aromatic ring and the methyl carbon of the ester group | Confirms S-adenosyl methionine (SAM) as the donor for C-methylation and O-methylation. |

These studies are crucial for confirming the biosynthetic pathway, identifying the enzymes involved (such as the specific PKS and methyltransferases), and providing a basis for genetic and bioengineering studies to manipulate the production of these natural products. The general principles of using stable isotope labeling to trace the biosynthetic origins of fungal polyketides are well-established and have been applied to numerous compounds. nih.govresearchgate.net Modern approaches, such as parallel stable isotope labeling (SIL) combined with mass spectrometry, can further streamline the process of connecting metabolites to their biosynthetic gene clusters. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Investigations

Analysis of Structural Determinants for Biological Activity

The bioactivity of Methyl 2,4,6-trihydroxy-3-methylbenzoate is determined by the interplay of its hydroxyl groups, the methyl substituent, and the methyl ester moiety. Each of these components plays a distinct role in the molecule's interaction with biological targets.

The number and position of hydroxyl (-OH) groups on the benzene (B151609) ring are paramount to the biological activities of many phenolic compounds, including antioxidant and cytotoxic effects. Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from a hydroxyl group to neutralize free radicals.

The arrangement of three hydroxyl groups on the benzene ring in this compound is a significant determinant of its potential activity. In related compounds like gallic acid (3,4,5-trihydroxybenzoic acid) and its esters, the presence of multiple hydroxyl groups is strongly correlated with potent antioxidant and cytotoxic activities. nih.govmdpi.com The vicinal arrangement of hydroxyl groups, as seen in the gallates, is particularly effective at scavenging radicals due to the stabilization of the resulting phenoxy radical through electron delocalization and hydrogen bonding. For this compound, the 2,4,6-trihydroxy substitution pattern provides a high density of hydrogen-donating groups, which is expected to confer significant antioxidant potential. The loss or relocation of any of these hydroxyl groups would likely diminish this activity.

The presence of a methyl (-CH3) group at the C-3 position introduces both steric and electronic effects that can modulate the molecule's biological profile. Electronically, the methyl group is weakly electron-donating, which can influence the acidity (pKa) of the adjacent hydroxyl groups at positions 2 and 4. This alteration in electronic density can affect the hydrogen-donating ability of the hydroxyls and, consequently, the antioxidant capacity.

Sterically, the methyl group can influence how the molecule binds to a target protein or enzyme. It may either enhance binding by fitting into a specific hydrophobic pocket or hinder it by preventing optimal orientation. The specific impact would be highly dependent on the topology of the biological target's active site. In the context of cytotoxicity, this steric influence could be critical for the compound's ability to interact with key cellular components.

The methyl ester group (-COOCH3) significantly influences the physicochemical properties of the parent molecule, primarily its lipophilicity and hydrogen-bonding capacity. Esterification of a carboxylic acid, such as in a benzoic acid derivative, generally increases its ability to cross cell membranes. acs.org This is because the ester group is less polar than a carboxylic acid group, facilitating passage through the lipid bilayers of cell membranes.

Studies on alkyl gallates (esters of gallic acid) have shown that the length of the ester's alkyl chain modulates cytotoxicity. atlantis-press.comresearchgate.net Increasing the chain length enhances lipophilicity, which can lead to increased cellular uptake and potentiation of cytotoxic effects up to a certain point. The methyl ester in this compound represents the shortest possible ester chain, providing a balance between the increased lipophilicity compared to the corresponding carboxylic acid and maintaining a degree of water solubility. This modification is crucial for bioavailability and interaction with intracellular targets. nih.govbenthamdirect.com The ester group itself can also participate in hydrogen bonding as an acceptor, potentially influencing interactions with biological macromolecules.

Table 1: Illustrative Structure-Activity Relationship of this compound Analogues (Note: This table is illustrative and based on general principles of SAR for phenolic compounds, as direct comparative experimental data for this specific compound and its analogues is limited in published literature.)

| Compound | Structural Modification from Parent Compound | Expected Impact on Cytotoxicity | Rationale |

| Methyl 2,4-dihydroxy-3-methylbenzoate | Removal of C-6 Hydroxyl group | Decrease | Reduced number of hydrogen-donating groups diminishes antioxidant and pro-oxidant potential. |

| Methyl 2,4,6-trihydroxybenzoate | Removal of C-3 Methyl group | Activity may change (increase or decrease) | Removal of steric hindrance might improve target binding, but loss of electronic modulation could alter hydroxyl reactivity. |

| 2,4,6-trihydroxy-3-methylbenzoic acid | Hydrolysis of Methyl Ester to Carboxylic Acid | Decrease | Increased polarity reduces cell membrane permeability and cellular uptake. |

| Ethyl 2,4,6-trihydroxy-3-methylbenzoate | Elongation of Ester Chain (Methyl to Ethyl) | Potential Increase | Slightly increased lipophilicity may enhance cellular uptake and interaction with lipophilic targets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

To date, no specific QSAR models for the cytotoxicity of this compound have been found in the peer-reviewed literature. However, the development of such a model would follow a well-established procedure. A dataset of structurally related polyhydroxybenzoate derivatives would be compiled, and their cytotoxicity (e.g., IC50 values) against a specific cancer cell line would be experimentally determined.

Subsequently, a variety of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed cytotoxic activity. A robust QSAR model should not only fit the existing data well but also have a high predictive power for new, untested compounds. Such a model could elucidate which structural features are most critical for cytotoxicity and guide the design of more potent analogues.

Lipophilicity is a critical physicochemical parameter in QSAR studies as it governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. For a compound to exert a cytotoxic effect, it must typically cross the cell membrane to reach intracellular targets.

A parabolic relationship often exists between lipophilicity and biological activity. A compound that is too hydrophilic may not be able to cross the cell membrane, while a compound that is excessively lipophilic might be retained within the membrane or bind non-specifically to other lipophilic structures, preventing it from reaching its target. Therefore, an optimal level of lipophilicity is often required for maximum activity.

For this compound and its analogues, parameters such as log P, molar refractivity (a measure of molecular volume), and electronic descriptors (like Hammett constants) would be crucial inputs for a QSAR model. Correlating these parameters with cytotoxicity would likely reveal an optimal range of lipophilicity for this class of compounds and quantify the electronic influence of the various substituents on their biological activity.

Table 2: Key Physicochemical Parameters for a Hypothetical QSAR Study of this compound Derivatives

| Parameter (Descriptor) | Type | Potential Influence on Cytotoxicity |

| Log P (Octanol/Water Partition Coefficient) | Hydrophobic | Governs membrane permeability and transport to the target site. Activity is often parabolically related to Log P. |

| Molar Refractivity (MR) | Steric | Relates to molecular volume and polarizability; influences how a molecule fits into a receptor or active site. |

| Dipole Moment | Electronic | Measures the polarity of the molecule, which affects solubility and binding interactions. |

| Hammett Constants (σ) | Electronic | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring, affecting reactivity. |

| Number of Hydrogen Bond Donors/Acceptors | Topological | Determines the potential for specific hydrogen-bonding interactions with biological targets. |

| Molecular Weight (MW) | Constitutional | Influences diffusion and transport properties. |

In Vitro Assays and Mechanistic Studies

Comprehensive in vitro assays to elucidate the specific biological mechanisms of this compound are not well-documented in peer-reviewed publications. While a related compound, Methyl 2,4,6-trihydroxybenzoate, has been noted for its antioxidant, lipid-lowering, and anticancer properties, specific data for the 3-methyl substituted derivative is scarce.

Enzyme Inhibition Kinetics (e.g., Cyclooxygenase-2, Cysteine Proteases)

Currently, there are no specific studies detailing the enzyme inhibition kinetics of this compound against key enzymes such as Cyclooxygenase-2 (COX-2) or various cysteine proteases. Research on the inhibitory potential of this particular compound against these or other enzymatic targets has not been reported in the available literature. Therefore, kinetic parameters such as IC₅₀, Kᵢ, and the mode of inhibition for this compound remain uncharacterized.

Cell-Based Assays for Target Engagement

Information from cell-based assays designed to confirm the engagement of this compound with specific intracellular targets is not available in the current scientific literature. Such assays are crucial for validating the compound's mechanism of action within a cellular context, and the absence of this data indicates a significant gap in the understanding of its biological effects.

Molecular Interactions with Biological Macromolecules

Detailed investigations into the molecular interactions between this compound and biological macromolecules, such as proteins or nucleic acids, have not been published. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking studies, which are instrumental in visualizing and understanding these interactions at an atomic level, have not been applied to this specific compound according to available records.

Biological Activities and Biotechnological Applications

Antimicrobial Properties

Scientific literature to date does not provide specific data on the antibacterial or antifungal properties of Methyl 2,4,6-trihydroxy-3-methylbenzoate. However, studies on structurally related compounds, such as other hydroxylated benzoic acid methyl esters, have demonstrated antimicrobial activities, suggesting a potential area for future investigation into the specific efficacy of this compound.

Antibacterial Activity Against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)

There is currently a lack of direct research evaluating the antibacterial effects of this compound against specific bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial potential of this specific compound remains an uninvestigated area of its biological profile.

Antifungal Activity Against Pathogenic Fungi

Direct studies on the antifungal properties of this compound against pathogenic fungi have not been identified in the available scientific literature. However, research on a related compound, methyl 2,3-dihydroxybenzoate, has shown notable antifungal effects against various plant pathogens. For instance, methyl 2,3-dihydroxybenzoate demonstrated the ability to inhibit the mycelial growth of several fungal species. nih.gov The growth of Botrytis cinerea and Rhizoctonia solani was almost entirely inhibited at a concentration of 50 μg/mL. nih.gov At the same concentration, this related compound also inhibited the growth of Phytophthora capsici and Fusarium oxysporum f. sp. lycopersici. nih.gov

Table 1: Antifungal Activity of Methyl 2,3-dihydroxybenzoate

| Fungal Strain | Concentration (μg/mL) | Growth Inhibition (%) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Botrytis cinerea | 50 | Nearly 100% | 32 |

| Rhizoctonia solani | 50 | Nearly 100% | 32 |

| Phytophthora capsici | 50 | 48.8% | Not Determined |

| Fusarium oxysporum f. sp. lycopersici | 50 | 36.6% | 64 |

Antioxidant Effects

Radical Scavenging Activity (e.g., DPPH assay)

Detailed studies quantifying the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound, including specific IC50 values, are not present in the current body of scientific literature. The IC50 value represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50% and is a common benchmark for antioxidant efficacy. mdpi.com The evaluation of this specific compound's capacity to scavenge free radicals through assays like the DPPH test would be a valuable contribution to understanding its antioxidant profile.

Cellular Antioxidant Defense Mechanisms

There is no direct research available on the influence of this compound on cellular antioxidant defense mechanisms. However, studies on similar compounds provide insight into potential mechanisms. For example, Methyl 3,4-dihydroxybenzoate has been shown to mitigate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov This pathway is a critical regulator of cellular resistance to oxidants. Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as SOD1, NQO1, and GCLC, which play a crucial role in cellular protection against oxidative stress. nih.gov This suggests a possible, yet unconfirmed, mechanism by which this compound could exert antioxidant effects at the cellular level.

Antiproliferative and Cytotoxic Potential

Research has indicated that compounds structurally similar to this compound possess significant antiproliferative and cytotoxic capabilities. A purified fraction from the lichen Parmotrema tinctorum, containing the related compound methyl-2,4-dihydroxy-6-methylbenzoate, has demonstrated considerable cytotoxic effects against a variety of cancer cell lines. nih.gov This fraction led to a significant reduction in the viability of cancer cells, with IC50 values indicating high potency. nih.gov

The cytotoxic effects of this lichen-derived fraction were observed across several human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and leukemia (K562) cells. nih.gov The percentage of cytotoxicity was notably high in these cell lines, and in some cases, surpassed that of the standard chemotherapeutic drug, doxorubicin. nih.gov

Table 2: Cytotoxic Potential of a Lichen Fraction Containing Methyl-2,4-dihydroxy-6-methylbenzoate

| Cell Line | IC50 (μg/mL) | Percentage Cytotoxicity (LDH Assay) |

| MCF-7 (Breast Cancer) | 1.2 - 12.8 | 69.8% |

| HeLa (Cervical Cancer) | 1.2 - 12.8 | 65.3% |

| HepG2 (Liver Cancer) | 1.2 - 12.8 | 63.2% |

| K562 (Leukemia) | 1.2 - 12.8 | 54.4% |

Investigation of Apoptotic Pathways

Direct studies on the pro-apoptotic activity of this compound are not extensively documented in current scientific literature. However, research into closely related benzoate (B1203000) derivatives suggests potential mechanisms. For instance, the compound Methyl 2,4-dihydroxy-6-methylbenzoate , which differs by one hydroxyl group, has been identified as a potent inducer of apoptosis. nih.gov This related compound, isolated from the lichen Parmotrema tinctorum, was shown to activate the caspase cascade in cancer cell lines. nih.gov The activation of caspases is a hallmark of apoptosis, indicating that this structural motif may play a role in programmed cell death pathways. nih.gov

Further research on other benzoate derivatives, such as Methyl 3,4-dihydroxybenzoate , has shown it can protect against apoptosis induced by oxidative stress by regulating the expression of Bcl-2 and Bax proteins and suppressing the activation of caspases 9 and 3. researchgate.net While this demonstrates an anti-apoptotic effect, it underscores the principle that the substitution pattern on the benzene (B151609) ring is critical to the compound's influence on apoptotic pathways. Another compound, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone , triggers apoptosis through the mitochondria-dependent pathway. nih.gov

Given these findings in related structures, it is plausible that this compound could interact with key regulators of apoptosis, but specific experimental validation is required.

Cell Cycle Modulation Studies

There is a scarcity of research directly examining the effects of this compound on cell cycle progression. However, the study on the related compound, Methyl 2,4-dihydroxy-6-methylbenzoate , revealed that its induction of apoptosis was associated with an accumulation of cells in the Sub-G1 phase of the cell cycle. nih.gov An increase in the Sub-G1 cell population is typically indicative of apoptotic cell death and DNA fragmentation. nih.gov

Moreover, other studies on different derivatives have shown varied effects on the cell cycle. For example, a chalcone (B49325) derivative, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone , was found to induce G1 cell cycle arrest by downregulating cyclin D1 and CDK4. nih.gov Another study on halogenated derivatives of methyl benzofuran-3-carboxylate identified compounds that caused cell cycle arrest at the S and G2/M phases. mdpi.com These studies suggest that benzoate and related phenolic structures can modulate cell cycle checkpoints, although the specific phase of arrest (G1, S, or G2/M) appears to be highly dependent on the precise chemical structure.

The table below summarizes the observed effects of compounds structurally related to this compound on cell cycle phases.

| Compound | Cell Line(s) | Observed Effect on Cell Cycle |

| Methyl 2,4-dihydroxy-6-methylbenzoate | Various cancer | Accumulation in Sub-G1 phase |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | BEL-7402/5-FU | G1 phase arrest |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | G2/M phase arrest |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | S and G2/M phase arrest |

Anti-inflammatory Efficacy and Mechanisms

The anti-inflammatory potential of this compound is suggested by the traditional use of plants from which it can be isolated, such as Allophylus edulis. Infusions of A. edulis leaves are used in Brazilian folk medicine as a natural anti-inflammatory agent, particularly for throat inflammation. nih.govnih.gov

Inhibition of Inflammatory Mediators

While direct evidence for this compound is pending, studies on the essential oil of Allophylus edulis have demonstrated significant anti-inflammatory effects, corroborating its ethnobotanical use. nih.gov The anti-inflammatory action of plant extracts is often attributed to the inhibition of key inflammatory mediators. These mediators include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Modulation of Inflammatory Pathways

The mechanisms underlying the anti-inflammatory effects of phenolic compounds often involve the modulation of major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways regulate the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Studies on various phytochemicals have shown they can suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators. nih.gov While the specific action of this compound on these pathways has not been elucidated, its polyphenolic structure is characteristic of compounds known to possess such modulatory activities. The anti-inflammatory effects demonstrated by the essential oil of A. edulis further support the potential of its constituent compounds to interact with these inflammatory cascades. nih.gov

Antiparasitic Activities (e.g., Antimalarial, Anti-plasmodial)

There is currently a lack of specific research data on the antimalarial or anti-plasmodial activities of this compound. While natural products are a significant source for the discovery of new antimalarial agents, this particular compound has not been highlighted in available screening studies. mdpi.com

Investigations into the plant Allophylus edulis, a source of the compound, have not primarily focused on its antiparasitic properties. Other related species, such as Dacryodes edulis and Carissa edulis, have been studied for their anti-plasmodial constituents, which were found to be compounds like 3,3',4-tri-O-methylellagic acid, ethyl gallate, and nortrachelogenin, respectively. nih.govresearchgate.net These findings indicate that while the edulis epithet is shared, the chemical profiles and associated biological activities can differ significantly between plant genera. Further research is needed to determine if this compound possesses any activity against Plasmodium species or other parasites.

Other Bioactivities (e.g., Antifeedant Activity)

This compound is a constituent of the plant Allophylus edulis, which has been investigated for its anti-insect properties. The crude ethanolic extract from the twigs of A. edulis has demonstrated deterrent activity against the aphid Myzus persicae and the coleopteran Epilachna paenulata. researchgate.netscirp.org

Phytochemical investigation of the active fractions from A. edulis led to the isolation of several compounds with demonstrated antifeedant activity, including the sesquiterpene 6,7-Epoxycaryophyllene and the triterpene lupeol. scirp.org The table below details the deterrent activity of compounds isolated from the plant against different insect species. While this compound has been isolated from this plant, its specific contribution to the observed antifeedant effects has not been individually reported in these studies. The complex mixture of compounds in the plant extract may produce synergistic or antagonistic effects, and the activity of individual components requires specific testing. researchgate.net

| Isolated Compound | Insect Species | Activity |

| 6,7-Epoxycaryophyllene | Myzus persicae | Deterrent |

| 6,7-Epoxycaryophyllene | Epilachna paenulata | Deterrent |

| Lupeol | Myzus persicae | Deterrent |

| Lupeol | Epilachna paenulata | Deterrent |

| Sitosterol | Myzus persicae | Deterrent |

| Sitosterol | Epilachna paenulata | Deterrent |

Computational Chemistry and Molecular Modeling of Methyl 2,4,6 Trihydroxy 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for predicting molecular structure, stability, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

No published studies were found that report the use of DFT to optimize the geometry or calculate the electronic energy of Methyl 2,4,6-trihydroxy-3-methylbenzoate. Such a study would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Similarly, there is no available research detailing the application of TD-DFT to predict the electronic absorption spectrum (UV-Vis) of this compound. This analysis would yield information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Natural Population Analysis (NPA) for Charge Distribution

Information regarding the charge distribution across the atoms of this compound, as would be determined by Natural Population Analysis (NPA) or similar methods like Mulliken population analysis, is not present in the accessible literature. This type of analysis provides insight into the molecule's reactivity, polarity, and intermolecular interaction sites by assigning partial charges to each atom.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing valuable information on conformational flexibility and the influence of the surrounding environment.

Solvent Effects on Molecular Behavior

The influence of different solvents on the structure and behavior of this compound has not been investigated via molecular dynamics simulations in any available research. These studies are crucial for understanding how a molecule behaves in a realistic chemical environment, which can significantly affect its properties and reactivity.

Molecular Docking and Ligand-Protein Interaction Studies

Prediction of Binding Modes to Biological Targets

Information detailing the specific interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and the amino acid residues of specific biological targets is not available in the reviewed literature.

Estimation of Binding Affinities

No studies presenting quantitative estimations of binding affinity, such as docking scores or binding free energies (e.g., in kcal/mol), for this compound against any specific protein targets were found.

In Silico Prediction of Pharmacological Properties and Metabolic Fate

A detailed in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and other pharmacological properties for this compound has not been published.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Natural Sources and Structural Analogues

A crucial first step in expanding the research landscape for Methyl 2,4,6-trihydroxy-3-methylbenzoate is to identify its natural prevalence. Future bioprospecting efforts should be directed towards a systematic screening of diverse biological sources. sigmaaldrich.comresearchgate.net This includes terrestrial plants, particularly those from underexplored ecosystems, as well as fungi, lichens, and marine organisms, which are known to produce a vast array of unique secondary metabolites. researchgate.net Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will be instrumental in these screening efforts.

Concurrently, the search for structural analogues is a promising avenue. The identification of naturally occurring or synthetic molecules with similar structural motifs can provide valuable insights into structure-activity relationships. nih.gov Large natural product databases, such as SuperNatural 3.0, can be computationally screened to identify known compounds with a similar polyhydroxybenzoate core. researchgate.netnih.gov This in silico approach can accelerate the discovery of compounds with potentially related biological activities, providing a broader chemical space for investigation.

Advanced Synthetic Methodologies for Enantioselective Synthesis

The development of efficient and stereocontrolled synthetic routes is paramount for producing sufficient quantities of this compound and its analogues for extensive biological evaluation. While the achiral nature of this specific compound simplifies its synthesis, the development of methodologies for the synthesis of chiral derivatives is a key future direction. Future research should focus on organocatalytic benzannulation reactions, which offer mild and environmentally friendly conditions for the construction of polysubstituted aromatic rings. fishersci.ca

Furthermore, the exploration of asymmetric catalysis will be critical for the synthesis of chiral analogues. bldpharm.comwikipedia.org Techniques such as metal-catalyzed asymmetric synthesis and organocatalytic approaches can be adapted to introduce stereocenters with high enantioselectivity. bldpharm.comwikipedia.org The ability to generate a library of stereoisomers will be invaluable for probing the stereochemical requirements of biological targets.

Deepening Mechanistic Understanding of Biological Activities

Preliminary assessments of related polyhydroxybenzoate derivatives suggest potential antioxidant, antimicrobial, and anticancer activities. google.commedchemexpress.comekb.eg A key future direction is to move beyond preliminary screening and delve into the specific molecular mechanisms of action of this compound. For any observed anticancer effects, for instance, studies should aim to identify the specific signaling pathways that are modulated. This could involve investigating effects on cell cycle regulation, apoptosis, and angiogenesis.

For potential antimicrobial properties, research should focus on determining whether the compound acts via bactericidal or bacteriostatic mechanisms, and identifying its specific cellular targets, such as enzymes involved in cell wall synthesis or DNA replication. mdpi.com Understanding these mechanisms is fundamental for the rational development of this compound into a therapeutic agent.

Development of High-Throughput Screening Assays for Target Identification

To accelerate the discovery of the biological targets of this compound, the development and implementation of high-throughput screening (HTS) assays are essential. cymitquimica.com HTS platforms can rapidly screen large libraries of compounds against a panel of potential protein targets, such as enzymes and receptors. Both target-based and cell-based HTS assays will be valuable. Target-based assays can identify direct molecular interactions, while cell-based assays can reveal phenotypic changes and provide insights into the compound's effects in a more complex biological context.

The creation of prefractionated natural product libraries can also be integrated with HTS to streamline the discovery process. Furthermore, the development of novel screening platforms that mimic physiological conditions more closely will enhance the translational relevance of the findings. cymitquimica.com

Integration with Systems Biology and Omics Approaches

A systems biology approach, integrating various "omics" technologies, will be crucial for obtaining a holistic understanding of the biological effects of this compound. Transcriptomics (RNA sequencing) can reveal changes in gene expression in response to treatment with the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations induced by the compound.